2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Description
2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chloroacetamide group attached to a dimethoxytetrahydronaphthalene moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified
Properties
IUPAC Name |
2-chloro-N-(2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-10-5-3-9-4-6-12(19-2)14(11(9)7-10)16-13(17)8-15/h3,5,7,12,14H,4,6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYGKECSCKRRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1NC(=O)CCl)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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